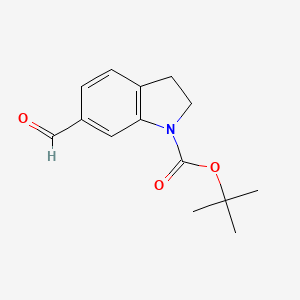

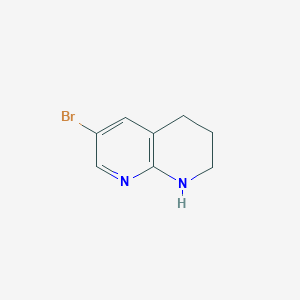

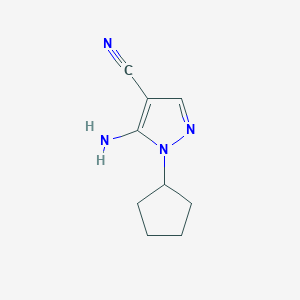

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

概要

説明

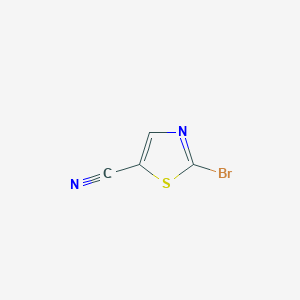

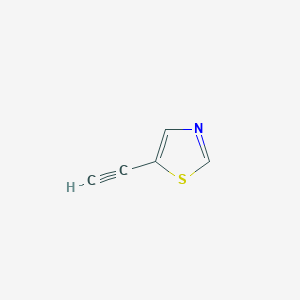

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a compound that belongs to the class of pyrazole carbonitriles. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The carbonitrile group (-CN) attached to the pyrazole ring indicates the presence of a nitrile functional group, which is a carbon triple-bonded to a nitrogen atom. This structure is significant in various chemical reactions and has potential applications in different fields, including pharmaceuticals and agriculture .

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be achieved through various methods. One approach involves the use of [4CSPy]ZnCl3 as a new acidic catalyst, which facilitates the oxidative aromatization process . Another method employs a one-pot multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water, which yields the desired product with high efficiency . Additionally, a Michael-type addition reaction has been used to synthesize a series of pyrazoles with excellent regio-selectivity and yields ranging from good to excellent under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-4-carbonitriles has been studied using various analytical techniques. X-ray crystallography has been utilized to determine the crystal structure of derivatives of this compound, revealing the substitution patterns and intermolecular interactions that stabilize the crystal structure . Nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) has confirmed the structure of synthesized compounds and provided insights into the electronic environment of the molecules .

Chemical Reactions Analysis

5-Amino-1H-pyrazole-4-carbonitriles undergo various chemical reactions, leading to the formation of different derivatives. For instance, the reaction with unsaturated carbonyl compounds has been investigated, and a reaction mechanism has been proposed . Cyanoacetylation of 5-aminopyrazole followed by cyclization or reaction with hydrazines leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives and azo products . The reaction with beta-cycloketols results in the formation of hexahydropyrazolo[1,5-a]quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1H-pyrazole-4-carbonitriles are influenced by their molecular structure. The presence of amino and carbonitrile groups contributes to the compound's reactivity and potential for forming hydrogen bonds, as evidenced by the intermolecular N-H…N and C-H…Cl interactions observed in the crystal structures . The solvent used in the synthesis can also affect the properties of the final product, as seen in the selective synthesis of pyrazole derivatives using ethanol and fluorinated ethanol .

科学的研究の応用

Synthesis Techniques

- Facile One-Pot Synthesis: A one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina-silica-supported MnO2 as a recyclable catalyst in water has been developed. This method offers high yields (86-96%) and is considered novel and efficient for the preparation of these compounds (Poonam & Singh, 2019).

Medicinal Chemistry Applications

- Anti-HSV-1 Evaluation: 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile was used as a precursor in the synthesis of novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Some of these derivatives displayed promising antiviral activity against herpes simplex virus type-1 (HSV-1), comparable to Acyclovir (Rashad et al., 2009).

Crystal and Molecular Structure Analysis

- Structural Analysis: The crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, highlighting its stabilization through intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Green Chemistry Approaches

- Eco-Friendly Synthesis: Sodium ascorbate was used as a catalyst for the green synthesis of 5-aminopyrazole-4-carbonitriles, offering advantages like time-saving, minimization of waste, good atom efficiency, and avoiding hazardous solvents (Kiyani & Bamdad, 2018).

Novel Reactions and Derivatives

- Formation of New Derivatives: The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reactants leads to the formation of new compounds like hexahydropyrazolo[1,5-a]quinazolines, showcasing the versatility of this chemical in synthesizing diverse structures (Dotsenko et al., 2018).

Antimicrobial Activity

- Schiff Base Synthesis for Antimicrobial Activity: Novel Schiff bases using pyrazole-4-carboxaldehydes derivatives were synthesized and displayed significant antimicrobial activity, demonstrating the potential of 5-amino-1H-pyrazole-4-carbonitrile in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition: Pyranopyrazole derivatives, synthesized from 5-amino-1H-pyrazole-4-carbonitrile, were effective as corrosion inhibitors for mild steel in HCl solution, showcasing a novel application in materials science (Yadav et al., 2016).

Safety And Hazards

特性

IUPAC Name |

5-amino-1-cyclopentylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDLXWBYRZAWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591768 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

30929-67-0 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。